N-(3-fluorobenzyl)-3-methyl-1-(methylsulfonyl)piperidine-3-carboxamide

Description

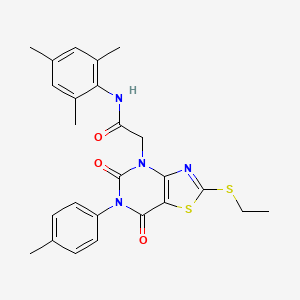

N-(3-fluorobenzyl)-3-methyl-1-(methylsulfonyl)piperidine-3-carboxamide is a synthetic piperidine derivative characterized by a fluorinated aromatic substituent and a sulfonyl group. The compound features:

- A piperidine core substituted with a methyl group at the 3-position.

- A methylsulfonyl group at the 1-position, enhancing metabolic stability and solubility.

Properties

Molecular Formula |

C25H26N4O3S2 |

|---|---|

Molecular Weight |

494.6 g/mol |

IUPAC Name |

2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,4,6-trimethylphenyl)acetamide |

InChI |

InChI=1S/C25H26N4O3S2/c1-6-33-24-27-22-21(34-24)23(31)29(18-9-7-14(2)8-10-18)25(32)28(22)13-19(30)26-20-16(4)11-15(3)12-17(20)5/h7-12H,6,13H2,1-5H3,(H,26,30) |

InChI Key |

BUCAJINPNTZMES-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=C(C=C3C)C)C)C4=CC=C(C=C4)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,4,6-trimethylphenyl)acetamide involves multiple steps, including the formation of the thiazolo[4,5-d]pyrimidine core and subsequent functionalization. The synthetic route typically starts with the preparation of the thiazolo[4,5-d]pyrimidine intermediate, followed by the introduction of the ethylsulfanyl and 4-methylphenyl groups. The final step involves the acylation of the intermediate with N-(2,4,6-trimethylphenyl)acetamide under specific reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the thiazolo[4,5-d]pyrimidine core can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving thiazolo[4,5-d]pyrimidine derivatives.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: As an intermediate in the production of pharmaceuticals

Biological Activity

N-(3-fluorobenzyl)-3-methyl-1-(methylsulfonyl)piperidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with a methylsulfonyl group and a 3-fluorobenzyl moiety. Its molecular formula is C13H16FNOS, with a molecular weight of approximately 253.34 g/mol. The presence of the fluorine atom is significant as it can influence the compound's interaction with biological targets.

Research indicates that this compound may interact with specific receptors or enzymes, leading to altered signaling pathways. The biological activity often correlates with its ability to modulate neurotransmitter systems or inhibit specific enzymes involved in disease processes.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines. For example, it has shown IC50 values in the low micromolar range against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 4.5 |

| A549 | 6.2 |

| HeLa | 5.0 |

These results suggest that this compound may possess anti-proliferative properties, making it a candidate for further development as an anticancer agent.

Mechanistic Insights

The compound's mechanism appears to involve the inhibition of cell proliferation through apoptosis induction and cell cycle arrest at the G1 phase. This has been corroborated by flow cytometry analyses and Western blotting techniques that reveal upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Case Studies

- Case Study on Cancer Treatment : A study involving xenograft models demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. The compound was administered at doses of 10 mg/kg body weight, leading to a 50% reduction in tumor volume over four weeks.

- Neuropharmacological Effects : In another study focusing on neuropharmacological applications, the compound was tested for its effects on neurotransmitter release in rat brain slices. Results indicated that it enhances the release of serotonin and norepinephrine, suggesting potential applications in treating mood disorders.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with a bioavailability exceeding 70% in animal models. Metabolism studies show that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to several metabolites with varying degrees of biological activity.

Comparison with Similar Compounds

Structural Analogues with Piperidine/Pyridazine Cores

The European patent application (EP 4 374 877 A2) describes compounds such as (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide (Table 14) . Key differences include:

- Core Structure : The target compound uses a piperidine ring, whereas the patent example incorporates a pyridazine fused with a piperidine system.

- Substituents : The patent compound features a hydroxy group and trifluoromethyl-substituted furan, which may enhance hydrogen bonding and lipophilicity compared to the methylsulfonyl group in the target compound.

- Implications : Pyridazine cores often improve binding affinity in kinase inhibitors, whereas piperidine derivatives are more common in CNS-targeting drugs.

Pesticide-Related Carboxamides

The Pesticide Chemicals Glossary lists compounds like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) . Comparisons include:

- Aromatic Substituents : Flutolanil uses a 3-isopropoxyphenyl group, favoring pesticidal activity, while the target compound’s 3-fluorobenzyl group may enhance blood-brain barrier penetration.

- Core Differences : Pesticides often prioritize simpler amide backbones (e.g., benzamide), whereas the target’s piperidine-sulfonyl architecture suggests pharmaceutical relevance.

Piperidine Carboxamides with Varied Aromatic Groups

- Molecular Weight : FMF-04-159-2 has a molecular weight of 683.01, significantly higher than typical piperidine derivatives, likely due to its trichlorobenzamido and sulfonyl groups.

Tabulated Comparison of Key Compounds

Key Findings and Implications

- Fluorination vs. Chlorination : Fluorine’s electronegativity and small size (target compound) may enhance solubility and bioavailability compared to chlorine’s bulkier profile (FMF-04-159-2) .

- Sulfonyl Groups : The methylsulfonyl group in the target compound likely improves metabolic stability over methylthio groups (e.g., methoprotryne in ) .

- Heterocyclic Cores : Piperidine derivatives (target) are more common in CNS drugs, whereas pyridazine () or benzamide () backbones align with pesticidal or kinase inhibitor applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.